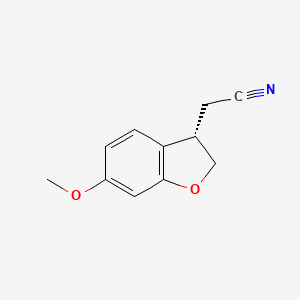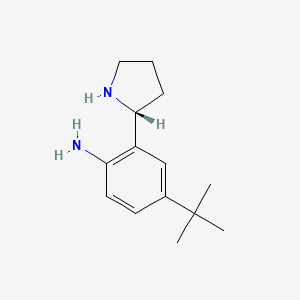
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic compound that belongs to the class of azetidines and thiophenes. This compound is characterized by the presence of a four-membered azetidine ring and a thiophene ring, which are connected through a methanone group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and an alkene under high-pressure conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Azetidine and Thiophene Rings: The final step involves coupling the azetidine and thiophene rings through a methanone group, typically using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azelnidipine share the azetidine ring structure.
Thiophene Derivatives: Compounds such as suprofen and articaine contain the thiophene ring and exhibit similar biological activities.
Uniqueness
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the combination of the azetidine and thiophene rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13ClN2OS |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
[3-(methylamino)azetidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H |
InChI Key |
KIWFYIKNBLSDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)




![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)


![5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13333912.png)

